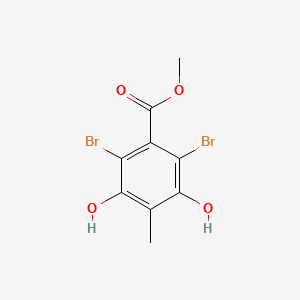
Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate: is an organic compound with the molecular formula C9H8Br2O4 . It is a derivative of benzoic acid, featuring bromine and hydroxyl groups that contribute to its unique chemical properties. This compound is often used in chemical synthesis and research due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate typically involves the bromination of methyl 3,5-dihydroxy-4-methylbenzoate. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of methyl 3,5-dihydroxy-4-methylbenzoate.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides (R-X) are used under basic conditions.
Major Products:
Oxidation: Formation of methyl 2,6-dibromo-3,5-dioxo-4-methylbenzoate.
Reduction: Formation of methyl 3,5-dihydroxy-4-methylbenzoate.
Substitution: Formation of methyl 2,6-diamino-3,5-dihydroxy-4-methylbenzoate or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate involves its interaction with specific molecular targets. The bromine and hydroxyl groups enable the compound to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Comparison: Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring. The presence of bromine atoms at the 2 and
Eigenschaften
CAS-Nummer |
61040-86-6 |
|---|---|
Molekularformel |
C9H8Br2O4 |
Molekulargewicht |
339.96 g/mol |
IUPAC-Name |
methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate |
InChI |
InChI=1S/C9H8Br2O4/c1-3-7(12)5(10)4(9(14)15-2)6(11)8(3)13/h12-13H,1-2H3 |
InChI-Schlüssel |
FLAGTFUFANJWAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)Br)C(=O)OC)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


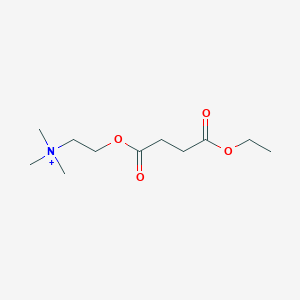
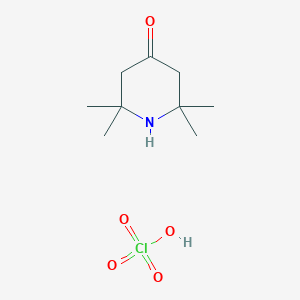
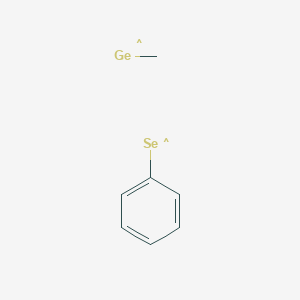
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
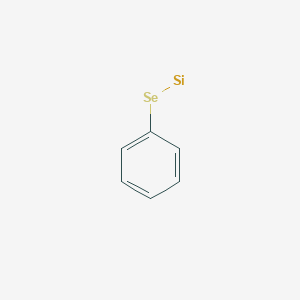
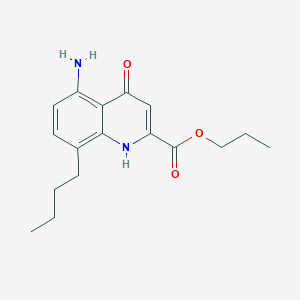
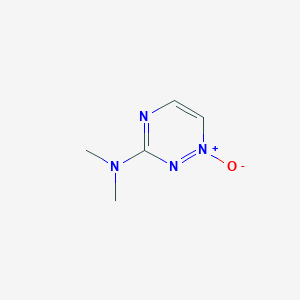

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)

